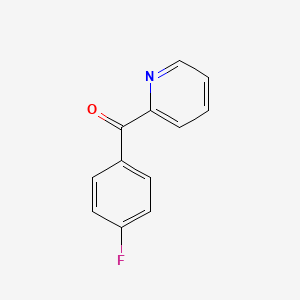

2-(4-Fluorobenzoyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXVCQMVVSWKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445700 | |

| Record name | 2-(4-Fluorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169955-75-3 | |

| Record name | 2-(4-Fluorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Fluorobenzoyl)pyridine synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorobenzoyl)pyridine: Pathways and Mechanisms

Introduction

This compound is a key heterocyclic ketone that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the fluorine atom on the benzoyl moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of target molecules.[1] This guide provides a comprehensive overview of the principal synthetic pathways for this compound, offering an in-depth analysis of the reaction mechanisms, experimental protocols, and the rationale behind procedural choices for researchers, chemists, and professionals in drug development.

The synthesis of acylpyridines, particularly at the 2-position, presents unique challenges. The electron-deficient nature of the pyridine ring deactivates it towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[2] Furthermore, the basic nitrogen atom can coordinate with Lewis acid catalysts, rendering them inactive.[3] Consequently, synthetic strategies often rely on nucleophilic addition/substitution, cross-coupling reactions, or the oxidation of precursors. This guide will explore the most effective and field-proven methodologies to navigate these challenges.

Pathway 1: Grignard Reaction with 2-Cyanopyridine

This is one of the most direct and widely employed methods for the synthesis of 2-acylpyridines.[4][5] The pathway involves the nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to the electrophilic carbon of the nitrile group in 2-cyanopyridine.

Reaction Scheme

Mechanism

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the nitrile carbon. This forms a magnesium salt of an imine, which is subsequently hydrolyzed under acidic conditions to yield the desired ketone.

Step 1: Nucleophilic Addition The highly polarized carbon-magnesium bond in 4-fluorophenylmagnesium bromide positions a nucleophilic carbon, which attacks the electrophilic nitrile carbon of 2-cyanopyridine. The pi-bond of the nitrile is broken, and a lone pair of electrons moves to the nitrogen atom, which then coordinates with the MgBr+ cation, forming a stable intermediate imine magnesium salt.

Step 2: Hydrolysis The reaction mixture is quenched with an aqueous acid (e.g., HCl or H₂SO₄). The imine is protonated, making it susceptible to nucleophilic attack by water. This leads to the formation of a carbinolamine intermediate, which is unstable and eliminates ammonia to form the final ketone product.

Mechanistic Diagram

Caption: Mechanism of Grignard Synthesis Pathway

Experimental Protocol

Materials:

-

4-Bromo-1-fluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Cyanopyridine[6]

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvents for extraction (e.g., Ethyl Acetate)

Procedure:

-

Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 4-bromo-1-fluorobenzene in anhydrous THF to the magnesium turnings. The reaction is initiated (indicated by heat and color change) and then the remaining solution is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of 4-fluorophenylmagnesium bromide.

-

Addition Reaction: Cool the Grignard reagent to 0 °C. Dissolve 2-cyanopyridine in anhydrous THF and add it dropwise to the cooled Grignard solution. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

-

Quenching and Hydrolysis: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Slowly pour the reaction mixture onto a mixture of crushed ice and 1 M HCl with vigorous stirring.

-

Work-up and Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation.

Pathway 2: Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of the pyridine ring is generally not feasible. However, a "reverse" Friedel-Crafts approach, where a pyridinecarbonyl derivative is used to acylate an activated aromatic ring like fluorobenzene, is a viable strategy.[7][8]

Reaction Scheme

Mechanism

This reaction follows the classical electrophilic aromatic substitution mechanism. The Lewis acid catalyst (e.g., AlCl₃) activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring, preferentially at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position.

Step 1: Formation of Acylium Ion The Lewis acid, aluminum trichloride, coordinates to the chlorine atom of pyridine-2-carbonyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized pyridyl-acylium ion and the [AlCl₄]⁻ complex.

Step 2: Electrophilic Attack The electron-rich fluorobenzene attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Rearomatization A base (such as [AlCl₄]⁻) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst, AlCl₃, is regenerated.

Mechanistic Diagram

Caption: Mechanism of Friedel-Crafts Acylation

Experimental Protocol

Materials:

-

Picolinic acid (Pyridine-2-carboxylic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Fluorobenzene (serves as reactant and solvent)

-

Anhydrous Aluminum chloride (AlCl₃)[7]

-

Ice

-

Concentrated HCl

-

Sodium hydroxide solution

-

Dichloromethane for extraction

Procedure:

-

Acyl Chloride Formation: Convert picolinic acid to pyridine-2-carbonyl chloride. This can be achieved by refluxing picolinic acid with an excess of thionyl chloride. After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.[8] The resulting acyl chloride hydrochloride is often used directly.

-

Acylation Reaction: In a reaction vessel cooled with an ice-bath, add anhydrous fluorobenzene. With stirring, add anhydrous aluminum chloride portion-wise. Then, slowly add the pyridine-2-carbonyl chloride.[7]

-

Reaction Progression: After the addition, slowly heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture and cautiously pour it onto a mixture of crushed ice and concentrated HCl. Separate the aqueous layer, wash the organic remnants with toluene or dichloromethane, and then make the aqueous phase strongly alkaline with a sodium hydroxide solution.

-

Purification: Extract the product from the basic aqueous phase using dichloromethane. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent. The crude product can be further purified by crystallization or column chromatography.[7]

Pathway 3: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming the key C-C bond. A Suzuki-Miyaura coupling is a highly plausible route, involving the reaction of a 2-pyridylboronic acid derivative with a 4-fluorobenzoyl halide, or vice-versa.

Reaction Scheme (Suzuki-Miyaura Example)

Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-fluorobenzoyl chloride), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The organoboron compound (2-pyridylboronic acid) reacts with the base to form a more nucleophilic boronate complex. This complex then transfers the pyridyl group to the palladium center, displacing the halide and forming a new Pd(II) intermediate.

-

Reductive Elimination: The two organic groups (4-fluorobenzoyl and 2-pyridyl) on the palladium center couple, and the desired ketone product is eliminated from the complex. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Mechanistic Diagram

Caption: Suzuki-Miyaura Cross-Coupling Cycle

Experimental Protocol

Materials:

-

2-Bromopyridine or 2-pyridylboronic acid

-

4-Fluorobenzoyl chloride or 4-fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)[9]

-

Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the boronic acid derivative (1.2 - 1.5 equiv.), the palladium precatalyst (e.g., 2 mol%), and the base (2.0 equiv.).[9]

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pathway 4: Oxidation of 2-(4-Fluorobenzyl)pyridine

Another effective strategy is the oxidation of the methylene bridge of 2-(4-fluorobenzyl)pyridine. This precursor can be synthesized via several methods, including cross-coupling reactions. The subsequent oxidation creates the desired ketone.

Reaction Scheme

Mechanism

The oxidation of a benzylic C-H bond to a carbonyl can be achieved through various mechanisms depending on the oxidant. A common method involves a metal-catalyzed aerobic oxidation. For instance, a copper-catalyzed system can proceed through a radical mechanism.

-

Initiation: The catalyst (e.g., a Cu(I) species) can facilitate the formation of a benzyl radical from 2-(4-fluorobenzyl)pyridine.

-

Propagation: The benzyl radical reacts with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen from another molecule of the starting material to form a hydroperoxide and another benzyl radical, propagating the chain.

-

Decomposition to Ketone: The hydroperoxide intermediate decomposes, often with the help of the metal catalyst, to form the final ketone product and water.[10]

Experimental Protocol

Materials:

-

2-(4-Fluorobenzyl)pyridine

-

Oxidizing agent (e.g., KMnO₄, CrO₃, or a catalytic system like CuI/O₂)[10]

-

Solvent (e.g., Acetic Acid, DMSO)

Procedure (Example with Catalytic Aerobic Oxidation):

-

Setup: In a reaction flask, dissolve 2-(4-fluorobenzyl)pyridine in a suitable solvent like a mixture of acetic acid and DMSO.

-

Catalyst Addition: Add a catalytic amount of a copper salt, such as Copper(I) Iodide (CuI).[10]

-

Oxidation: Heat the mixture to the desired temperature (e.g., 100-120 °C) and bubble air or oxygen through the solution.

-

Monitoring: Monitor the reaction's progress using TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture and perform a standard aqueous work-up. Neutralize the acid, extract the product with an organic solvent, dry the organic phase, and remove the solvent under vacuum.

-

Purification: Purify the resulting crude product via column chromatography.

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages | Best Suited For |

| Grignard Reaction | High yields, readily available starting materials (2-cyanopyridine), direct C-C bond formation.[5] | Requires strictly anhydrous conditions, Grignard reagents are sensitive to many functional groups. | Lab-scale synthesis, situations where functional group tolerance is not a major concern. |

| Friedel-Crafts Acylation | Utilizes inexpensive starting materials (fluorobenzene, picolinic acid), potentially scalable.[7] | Requires stoichiometric amounts of Lewis acid, harsh conditions, work-up can be challenging. | Industrial-scale production where cost of raw materials is a key driver. |

| Palladium Cross-Coupling | Excellent functional group tolerance, mild reaction conditions, high selectivity.[9][11] | Expensive catalysts and ligands, requires careful removal of palladium from the final product. | Complex molecule synthesis, medicinal chemistry applications where functional group compatibility is critical. |

| Oxidation | Can be performed under relatively mild conditions, potentially uses "green" oxidants like O₂.[10] | Precursor synthesis adds a step, oxidation can sometimes lead to over-oxidation or side products. | Cases where the benzyl precursor is readily available or easily synthesized. |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways, each with its own set of advantages and limitations. The choice of the optimal route depends on factors such as the scale of the synthesis, cost considerations, required functional group tolerance, and available laboratory capabilities. The Grignard reaction offers a direct and high-yielding approach for lab-scale synthesis, while Friedel-Crafts acylation presents a cost-effective if harsher alternative for larger scales. For complex syntheses requiring mild conditions and broad functional group compatibility, palladium-catalyzed cross-coupling is the method of choice. Finally, the oxidation pathway provides a valuable alternative, particularly if the corresponding benzylpyridine precursor is accessible. A thorough understanding of these methodologies and their underlying mechanisms is crucial for any scientist or researcher working on the synthesis of this important chemical intermediate.

References

Sources

- 1. This compound | 169955-75-3 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 5. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. 4-(4-FLUOROBENZOYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-(4-Fluorobenzoyl)pyridine: A Predictive and Methodological Guide

Introduction: The Structural Significance and Analytical Challenge

2-(4-Fluorobenzoyl)pyridine, with a molecular formula of C₁₂H₈FNO and a molecular weight of 201.20 g/mol , stands as a significant scaffold in medicinal chemistry and materials science.[1] The incorporation of a fluorine atom onto the benzoyl moiety can profoundly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1] The pyridine ring, a common feature in numerous pharmaceuticals, provides a key site for hydrogen bonding and metal coordination. The ketone linker between these two aromatic systems introduces a degree of conformational flexibility and a polar site for interactions.

A comprehensive understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex chemical or biological systems. Despite its importance, a complete, publicly available experimental dataset comprising Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for this specific compound is not readily found in aggregated databases.

This guide, therefore, adopts a dual approach. Firstly, it provides robust, field-tested methodologies for acquiring high-quality spectroscopic data for this class of compound. Secondly, it presents a predictive analysis of the expected spectral features, grounded in established spectroscopic principles and data from closely related structural analogs. This predictive framework serves as an invaluable tool for researchers in interpreting their own experimental data.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the unambiguous assignment of NMR signals. The following structure and numbering scheme will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete characterization.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to yield high-quality, reproducible NMR data.

Caption: Standard workflow for NMR analysis of this compound.

Causality in Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is chosen as it is a versatile solvent for a wide range of organic compounds and provides a convenient lock signal. Its residual proton and carbon signals are well-characterized and can be used for spectral calibration.[2]

-

Concentration: A concentration of 10-20 mg in 0.6 mL provides a good signal-to-noise ratio for ¹H NMR in a few scans and allows for a ¹³C NMR spectrum to be acquired in a reasonable timeframe.[2]

-

Relaxation Delay (d1): A 2-second relaxation delay is a conservative choice that allows most protons and carbons to fully relax between pulses, ensuring quantitative integrity for proton signals and reliable detection of all carbon signals, including quaternary carbons which often have longer relaxation times.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show eight distinct signals in the aromatic region, corresponding to the eight protons on the two rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.70 | ddd | J ≈ 4.8, 1.8, 0.9 | H-6' |

| ~ 8.10 | dt | J ≈ 7.8, 1.0 | H-3' |

| ~ 7.95 | ddd | J ≈ 7.8, 7.5, 1.8 | H-4' |

| ~ 7.90 | dd | J ≈ 8.8, 5.5 | H-2'', H-6'' |

| ~ 7.50 | ddd | J ≈ 7.5, 4.8, 1.2 | H-5' |

| ~ 7.20 | t | J ≈ 8.8 | H-3'', H-5'' |

Interpretation and Rationale:

-

Pyridine Ring: The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom. H-6' will be the most downfield proton due to its proximity to both the nitrogen and the electron-withdrawing carbonyl group. The signals will exhibit characteristic ortho, meta, and para couplings.[3]

-

Fluorobenzoyl Ring: The protons on the 4-fluorophenyl ring will appear as two distinct multiplets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the fluorine (H-3'', H-5'') will couple to the fluorine atom, resulting in a triplet-like appearance. The protons ortho to the carbonyl group (H-2'', H-6'') will be deshielded and will appear as a doublet of doublets.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum is predicted to show nine signals, as symmetry in the 4-fluorophenyl ring makes C-2''/C-6'' and C-3''/C-5'' chemically equivalent. The presence of fluorine will introduce characteristic C-F couplings.

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~ 193.0 | - | C-7 (C=O) | | ~ 166.0 | ¹JCF ≈ 255 | C-4'' | | ~ 154.0 | - | C-2' | | ~ 149.0 | - | C-6' | | ~ 137.0 | - | C-4' | | ~ 133.0 | ³JCF ≈ 9 | C-2'', C-6'' | | ~ 132.5 | ⁴JCF ≈ 3 | C-1'' | | ~ 127.5 | - | C-5' | | ~ 125.0 | - | C-3' | | ~ 116.0 | ²JCF ≈ 22 | C-3'', C-5'' |

Interpretation and Rationale:

-

Carbonyl Carbon (C-7): The ketone carbonyl carbon is expected to be significantly deshielded, appearing around 193 ppm.

-

C-F Coupling: The most notable feature will be the large one-bond coupling constant (¹JCF) for C-4'', typically around 250-260 Hz. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observable for C-3''/C-5'' and C-2''/C-6'', respectively. This pattern is a definitive indicator of the fluorine's position.[4]

-

Chemical Shifts: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the benzoyl substituent.[5] The carbons of the fluorophenyl ring are influenced by both the carbonyl group and the strong electron-withdrawing and mesomeric effects of the fluorine atom.

¹⁹F NMR Spectroscopy

A proton-decoupled ¹⁹F NMR spectrum will provide a simple yet powerful confirmation of the structure.

-

Predicted Chemical Shift: A single signal is expected in the range of -105 to -115 ppm (relative to CFCl₃). The exact shift is sensitive to the solvent and electronic environment.[4]

-

Significance: The presence of a single peak confirms that the fluorine substitution is unique and symmetrical, consistent with the 4-position. ¹⁹F NMR is an exceptionally sensitive and rapid technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule.

Experimental Protocol

A solid-state spectrum using an Attenuated Total Reflectance (ATR) accessory is the most common and convenient method.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary.

Rationale: The ATR technique requires minimal sample preparation and is non-destructive, making it ideal for routine analysis.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 1670 | Strong | C=O (Aryl Ketone) Stretch |

| ~ 1590, 1570, 1470 | Medium-Strong | Aromatic C=C and C=N Ring Stretch |

| ~ 1225 | Strong | C-F Stretch |

| ~ 1160 | Strong | Aromatic C-H in-plane bend |

| ~ 850 | Strong | C-H out-of-plane bend (1,4-disubstituted) |

Interpretation and Rationale:

-

C=O Stretch: The most intense and characteristic peak will be the carbonyl stretch. Its position at ~1670 cm⁻¹ is typical for an aryl ketone, where conjugation to both aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

Aromatic Vibrations: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine and benzene rings.[6]

-

C-F Stretch: A strong absorption band around 1225 cm⁻¹ is a key indicator of the C-F bond.

-

Out-of-Plane Bending: A strong band around 850 cm⁻¹ is characteristic of the C-H out-of-plane bending for the two adjacent hydrogens on the 1,4-disubstituted fluorophenyl ring, providing further evidence for the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.

Experimental Protocol

Electron Ionization (EI) is a standard technique that provides detailed fragmentation patterns useful for structural elucidation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Volatilize the sample by heating and bombard it with a 70 eV electron beam.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight analyzer.

-

Detection: Record the abundance of each ion to generate the mass spectrum.

Rationale: A 70 eV electron beam is the standard for EI-MS, as it provides sufficient energy to cause reproducible fragmentation and allows for comparison with library spectra.

Predicted Mass Spectrum Data

| m/z | Predicted Identity | Notes |

| 201 | [C₁₂H₈FNO]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₇H₄FO]⁺ | [M - Pyridine]⁺ |

| 105 | [C₇H₅O]⁺ | [M - Fluorophenyl]⁺ (less likely) |

| 95 | [C₆H₄F]⁺ | [4-Fluorophenyl]⁺ |

| 78 | [C₅H₄N]⁺ | [Pyridine]⁺ |

Interpretation and Fragmentation Pathway:

The molecular ion (M⁺•) at m/z 201 is expected to be prominent due to the stability of the aromatic systems. The primary fragmentation pathway involves cleavage at the bonds adjacent to the carbonyl group, which are the weakest points.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

-

α-Cleavage: The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the pyridine ring. This results in the formation of a highly stable 4-fluorobenzoyl acylium ion at m/z 123 , which is predicted to be the base peak. The other fragment is a neutral pyridine radical, which is not detected.

-

Decarbonylation: The acylium ion at m/z 123 can further lose a neutral carbon monoxide (CO) molecule to form the fluorophenyl cation at m/z 95 .

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. While awaiting the publication of a complete experimental dataset, the predictive data and interpretations herein offer a robust starting point for researchers. The detailed protocols are designed to ensure the acquisition of high-quality, reliable data, adhering to the principles of scientific integrity and experimental causality. By combining the predictive analysis with the recommended experimental workflows, scientists and drug development professionals can confidently characterize this important molecular scaffold and its derivatives.

References

An In-depth Technical Guide to 2-(4-Fluorobenzoyl)pyridine: Chemical Properties and Reactivity

This guide provides a comprehensive technical overview of 2-(4-Fluorobenzoyl)pyridine, a key heterocyclic ketone utilized in contemporary drug discovery and organic synthesis. We will delve into its core chemical properties, explore its reactivity profile, and detail established synthetic protocols, offering insights grounded in mechanistic principles and practical laboratory applications. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a deeper understanding of this versatile building block.

Introduction: The Strategic Importance of Fluorinated Benzoylpyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its nitrogen atom imparts unique electronic properties, influencing basicity, polarity, and the capacity for hydrogen bonding, which are critical for molecular recognition at biological targets. When combined with a benzoyl moiety, the resulting benzoylpyridine core offers a rigid framework amenable to diverse functionalization.

The strategic incorporation of a fluorine atom, as seen in this compound, is a cornerstone of modern drug design.[2][3] Fluorine's high electronegativity and small size can profoundly modulate a molecule's physicochemical properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism, prolonging the in vivo half-life of a drug candidate.

-

Lipophilicity and Bioavailability: Fluorine substitution can alter a molecule's lipophilicity, impacting its absorption, distribution, and ability to cross biological membranes.

-

Binding Affinity: The polarized C-F bond can engage in specific, favorable interactions with enzyme active sites or receptor pockets, enhancing binding affinity and potency.

Thus, this compound emerges not merely as a synthetic intermediate, but as a strategically designed building block for the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and analysis.

Physical Properties

While specific experimental data for some properties of this compound are not widely published, we can infer key characteristics from its structure and data on analogous compounds. It is known to be a solid at room temperature.[4]

| Property | Value / Predicted Behavior | Source / Rationale |

| CAS Number | 169955-75-3 | [4] |

| Molecular Formula | C₁₂H₈FNO | [4] |

| Molecular Weight | 201.20 g/mol | [4] |

| Appearance | Solid | [4] |

| IUPAC Name | (4-fluorophenyl)(pyridin-2-yl)methanone | [4] |

| Melting Point | Not consistently reported. Expected to be a crystalline solid with a defined melting point, similar to related benzophenones. | Analogy to related compounds like 2-(4-Chlorobenzoyl)pyridine (m.p. 62-66 °C).[3] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethanol; limited solubility in water. | [4] Based on its aromatic and polar components. |

| pKa | Not experimentally determined. The pyridine nitrogen is expected to be weakly basic. | The electron-withdrawing effect of the benzoyl group reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will feature signals from both the pyridine and the 4-fluorophenyl rings.

-

Pyridine Protons (4H): These will appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton ortho to the nitrogen (at the C6 position) is expected to be the most deshielded, appearing at the lowest field. The other three protons will show characteristic coupling patterns.

-

4-Fluorophenyl Protons (4H): This system will present as two sets of doublets (or more complex multiplets due to coupling with fluorine), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group will be further downfield than those ortho to the fluorine.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A characteristic peak will be observed in the downfield region, typically around δ 190-195 ppm. For the analogous (4-fluorophenyl)(phenyl)methanone, this peak is at δ 195.3 ppm.[5]

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). For (4-fluorophenyl)(phenyl)methanone, the carbon attached to fluorine shows a doublet at δ 165.3 ppm with a J-coupling of 253 Hz.[5]

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom. For the related 2-(4-fluorophenyl)pyridine, the ¹⁹F NMR chemical shift is reported at δ -113.16 ppm.[6] A similar value is anticipated for the title compound.

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹, characteristic of an aryl ketone.

-

C-F Stretch: A strong absorption will be present in the 1200-1250 cm⁻¹ region.

-

Aromatic C=C and C-H Stretches: Multiple bands will be observed in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 201. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to fragments corresponding to the pyridin-2-yl cation (m/z = 78) and the 4-fluorobenzoyl cation (m/z = 123). Loss of CO would also be a possible fragmentation pathway. Predicted data for the protonated molecule [M+H]⁺ is m/z = 202.06627.[7]

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, primarily leveraging well-established methodologies in organic chemistry.

Friedel-Crafts Acylation Approach

While Friedel-Crafts acylation is a classic method for forming aryl ketones, its application to pyridine is challenging. The pyridine nitrogen acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[8] Therefore, a direct acylation of pyridine with 4-fluorobenzoyl chloride is generally not a viable route. However, variations using pyridine N-oxides or silyl-activated pyridines have been developed to overcome this limitation.[9]

Grignard Reaction with a Pyridine Nitrile

A more reliable and commonly employed strategy involves the reaction of a Grignard reagent with a pyridine nitrile. This approach leverages the nucleophilicity of the organometallic reagent and the electrophilicity of the nitrile carbon.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize (4-fluorophenyl)(pyridin-2-yl)methanone from 2-cyanopyridine and 4-fluorophenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

1-Bromo-4-fluorobenzene

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

2-Cyanopyridine

-

Hydrochloric acid (e.g., 3 M)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings are added to the flask, followed by a small crystal of iodine.

-

A solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle refluxing. Gentle heating may be required.[10]

-

Once initiated, the remaining 1-bromo-4-fluorobenzene solution is added dropwise at a rate that maintains a steady reflux.[10]

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of 4-fluorophenylmagnesium bromide.

-

-

Reaction with 2-Cyanopyridine:

-

A solution of 2-cyanopyridine in anhydrous diethyl ether is prepared.

-

The Grignard reagent solution is cooled in an ice bath.

-

The 2-cyanopyridine solution is added dropwise to the cold Grignard reagent with vigorous stirring. A thick precipitate (the magnesium salt of the ketimine) will form.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

The reaction mixture is cooled again in an ice bath.

-

Aqueous hydrochloric acid (e.g., 3 M) is added slowly and carefully to hydrolyze the ketimine intermediate to the ketone and to dissolve the magnesium salts.

-

The layers are separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Oxidation of a Secondary Alcohol

An alternative route involves the oxidation of the corresponding secondary alcohol, (4-fluorophenyl)(pyridin-2-yl)methanol. This precursor can be synthesized, for example, by the reaction of 2-lithiopyridine with 4-fluorobenzaldehyde. The subsequent oxidation of the alcohol to the ketone can be achieved using a variety of standard oxidizing agents.

Experimental Protocol: Oxidation of (4-fluorophenyl)(pyridin-2-yl)methanol

Objective: To synthesize (4-fluorophenyl)(pyridin-2-yl)methanone by oxidizing the corresponding alcohol. A similar procedure using potassium permanganate for an analogous chloro-substituted compound has been reported.[11]

Materials:

-

(4-fluorophenyl)(pyridin-2-yl)methanol

-

Potassium permanganate (KMnO₄) or other suitable oxidant (e.g., PCC, PDC)

-

Appropriate solvent (e.g., water, acetone, dichloromethane)

-

Sodium bisulfite (for quenching MnO₂)

-

Ethyl acetate or other extraction solvent

Procedure:

-

Reaction Setup:

-

Dissolve or suspend (4-fluorophenyl)(pyridin-2-yl)methanol in a suitable solvent (e.g., water or acetone) in a round-bottom flask.

-

-

Oxidation:

-

Gradually add the oxidizing agent (e.g., potassium permanganate) in portions to the stirred solution. If using KMnO₄, the reaction can be heated (e.g., to 85-95°C) to drive it to completion.[11] The progress of the reaction can be monitored by TLC.

-

-

Quenching and Work-up:

-

Once the starting material is consumed, cool the reaction mixture.

-

If KMnO₄ was used, the resulting manganese dioxide (a brown precipitate) is treated with a reducing agent like sodium bisulfite until the mixture becomes colorless.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure and purify the crude ketone by column chromatography or recrystallization.

-

Chemical Reactivity

The reactivity of this compound is dictated by its three key structural components: the electrophilic carbonyl carbon, the electron-deficient pyridine ring, and the activated 4-fluorophenyl ring.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic addition reactions.[1]

-

Reduction: The carbonyl group can be readily reduced to the corresponding secondary alcohol, (4-fluorophenyl)(pyridin-2-yl)methanol, using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: Strong carbon nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols.[12] This provides a pathway to more complex molecular scaffolds.

Reactions Involving the Pyridine Ring

The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, but resistant to electrophilic substitution.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring itself is activated towards nucleophilic attack. While the molecule already has a substituent at the C2 position, reactions with very strong nucleophiles could potentially target the C4 or C6 positions, although this is less common. Nucleophilic substitution on pyridines generally occurs at the 2- and 4-positions because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5][13]

-

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution at different positions.

Reactions of the 4-Fluorophenyl Ring

The fluorine atom on the phenyl ring is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by the strongly electron-withdrawing benzoylpyridine group.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles (e.g., alkoxides, amines, thiols). This reaction is a powerful tool for introducing further diversity into the molecule. For example, reaction with piperidine has been shown to displace the fluorine on a related 4-(4-fluorobenzoyl)pyridine scaffold.

Applications in Research and Development

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential biological activity. Its derivatives have been investigated for a range of therapeutic applications. For instance, related benzoylpyridine structures are explored as anti-cancer and antimicrobial agents.[2] The ability to modify the molecule at the carbonyl, the pyridine ring, and the fluorophenyl ring provides medicinal chemists with multiple avenues to optimize structure-activity relationships (SAR) for a given biological target.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[14] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete safety and handling information.

Conclusion

This compound is a valuable and strategically designed heterocyclic ketone. Its unique combination of a pyridine ring, a reactive carbonyl group, and a synthetically versatile fluorophenyl moiety makes it an important building block for the synthesis of complex organic molecules. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, is essential for leveraging its full potential in medicinal chemistry and materials science. The principles and protocols outlined herein provide a solid foundation for researchers to confidently incorporate this compound into their synthetic endeavors.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Compound (4-fluorophenyl)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanone -... [chemdiv.com]

- 3. (4-Fluorophenyl)(pyridin-4-yl)methanone | C12H8FNO | CID 7023019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 169955-75-3: (4-fluorophenyl)(pyridin-2-yl)methanone [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - (4-fluorophenyl)(pyridin-4-yl)methanone (C12H8FNO) [pubchemlite.lcsb.uni.lu]

- 8. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. (4-FLUOROPHENYL)(PHENYL)METHANONE | CAS 345-83-5 [matrix-fine-chemicals.com]

- 12. m.youtube.com [m.youtube.com]

- 13. GSRS [precision.fda.gov]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-(4-Fluorobenzoyl)pyridine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Solid-State Landscape of a Promising Moiety

In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a crystal lattice is of paramount importance. This arrangement, or crystal structure, dictates a molecule's physical and chemical properties, including its solubility, stability, bioavailability, and manufacturability. For active pharmaceutical ingredients (APIs), the existence of multiple crystalline forms, a phenomenon known as polymorphism, adds a critical layer of complexity. The ability to identify, characterize, and selectively produce a desired polymorph is a cornerstone of modern drug development.

Part 1: The Strategic Approach to Solid-Form Screening

The initial phase of characterizing a new compound like 2-(4-Fluorobenzoyl)pyridine involves a systematic polymorph screen. The goal is to discover as many solid forms as possible, including polymorphs, solvates, and hydrates. The diversity of crystallization conditions is key to exploring the compound's solid-state landscape.

Crystallization Strategy: A Multi-pronged Approach

A robust crystallization screen should employ a variety of solvents with differing polarities and hydrogen bonding capabilities, as well as different crystallization techniques.

Experimental Protocol: Polymorph Screening

-

Solvent Selection: A diverse set of at least 20-30 solvents should be chosen, covering a range of polarities (e.g., heptane, toluene, ethyl acetate, acetone, acetonitrile, methanol, water).

-

Saturation: Prepare saturated solutions of this compound in each solvent at an elevated temperature (e.g., 50 °C) to ensure complete dissolution.

-

Crystallization Techniques:

-

Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature from the saturated solutions. This gentle method often yields high-quality single crystals suitable for SCXRD.

-

Slow Cooling: Cool the saturated solutions at a controlled rate (e.g., 5 °C/hour) to induce crystallization. Different cooling rates can favor the nucleation of different polymorphs.

-

Anti-Solvent Addition: Add a miscible "anti-solvent" (in which the compound is poorly soluble) to a saturated solution to induce rapid precipitation. This can sometimes trap metastable forms.

-

Slurry Equilibration: Stir a suspension of the compound in a solvent at a specific temperature for an extended period (days to weeks). This method helps to identify the most thermodynamically stable form at that temperature.

-

Rationale: The choice of solvent and crystallization method directly influences the nucleation and growth kinetics, which in turn determines the resulting polymorphic form. Rapid crystallization methods like anti-solvent addition can trap kinetically favored, metastable polymorphs, while slow methods like evaporation and cooling are more likely to yield the thermodynamically stable form.

Part 2: Primary Characterization: Identifying and Differentiating Solid Forms

Once crystalline material is obtained, a suite of analytical techniques is employed to identify and differentiate the solid forms.

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

PXRD is the primary tool for identifying different crystalline phases.[1] Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions and relative intensities.[2]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder to ensure random orientation of the crystallites.

-

Data Acquisition: Collect the PXRD pattern using a diffractometer with Cu Kα radiation. A typical scan range would be from 2° to 40° 2θ with a step size of 0.02°.

-

Data Analysis: Compare the diffraction patterns of all samples obtained from the crystallization screen. Unique patterns indicate the presence of different polymorphs or solvates.

Data Presentation: Hypothetical PXRD Patterns of this compound Polymorphs

| Form | Characteristic 2θ Peaks (°) (Relative Intensity) |

| Form I | 8.5 (100%), 12.3 (45%), 15.8 (60%), 20.1 (80%), 25.5 (50%) |

| Form II | 9.2 (85%), 11.5 (100%), 16.7 (70%), 22.4 (90%), 28.1 (65%) |

| Form III | 7.9 (95%), 13.1 (75%), 18.2 (100%), 21.9 (80%), 26.3 (60%) |

Thermal Analysis: Probing Thermodynamic Relationships

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties and stability of the different solid forms.[3]

Experimental Protocol: Thermal Analysis

-

DSC: Heat a small amount of the sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10 °C/min). This will reveal melting points, solid-solid phase transitions, and crystallization events.

-

TGA: Heat a sample (5-10 mg) in an open pan at a constant rate (e.g., 10 °C/min) to monitor weight loss as a function of temperature. This is essential for identifying solvates and hydrates.

Data Presentation: Hypothetical Thermal Data for this compound Polymorphs

| Form | DSC Event (Onset Temp.) | TGA Weight Loss | Interpretation |

| Form I | Endotherm at 155 °C | None | Melting of an anhydrous form. |

| Form II | Endotherm at 145 °C | None | Melting of a monotropically related, less stable anhydrous form. |

| Form III | Endotherm at 110 °C | ~15% at 100-120 °C | Desolvation, followed by melting of the desolvated form. |

Causality: The melting point is a key indicator of the relative stability of polymorphs at the melting temperature. According to Burger's rules, a higher melting point generally corresponds to a more stable crystalline lattice. TGA is critical for distinguishing between true polymorphs (same chemical composition) and pseudopolymorphs (solvates or hydrates), which will show a weight loss corresponding to the solvent molecules.[4]

Vibrational Spectroscopy: A Complementary Fingerprinting Tool

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate polymorphs.[5][6] Differences in intermolecular interactions, such as hydrogen bonding, in different crystal lattices will result in shifts in the vibrational frequencies.

Experimental Protocol: Vibrational Spectroscopy

-

FTIR (ATR): Collect the infrared spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.

-

Raman: Acquire the Raman spectrum using a laser excitation source (e.g., 785 nm) to minimize fluorescence.

Rationale: Changes in the crystal packing affect the vibrational modes of the molecules. For this compound, key regions to examine would be the C=O stretching frequency of the ketone and the C-F stretching frequency, as these are likely to be sensitive to intermolecular interactions.

Part 3: Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SCXRD)

To unambiguously determine the crystal structure of a new solid form, single-crystal X-ray diffraction is the gold standard.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection: Identify a high-quality single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects under a microscope.

-

Data Collection: Mount the crystal on a goniometer and collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion) using a diffractometer equipped with a Mo or Cu X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Data Presentation: Hypothetical Crystallographic Data for a Polymorph of this compound

| Parameter | Form I |

| Chemical Formula | C₁₂H₈FNO |

| Formula Weight | 201.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 17.890 |

| β (°) | 98.76 |

| Volume (ų) | 970.5 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.378 |

| R-factor | 0.045 |

Part 4: Visualizing the Workflow and Polymorphic Relationships

Visual models are invaluable for understanding complex scientific workflows and relationships.

Diagram: Workflow for Polymorph Characterization

Caption: A typical workflow for the discovery and characterization of polymorphs.

Diagram: Hypothetical Polymorphic Relationship of this compound

Caption: A possible thermodynamic relationship between different solid forms.

Conclusion: A Pathway to Comprehensive Solid-State Understanding

The comprehensive characterization of the crystal structure and polymorphism of this compound, or any new chemical entity, is a multi-faceted endeavor that requires a systematic and logical approach. By employing a diverse range of crystallization techniques and a suite of complementary analytical methods, researchers can confidently identify, differentiate, and ultimately control the solid form of a compound. This detailed understanding is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of new medicines and materials. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of the solid state and unlocking the full potential of novel molecular entities.

References

- Brittain, H. G. (2011). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. American Pharmaceutical Review.

- Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.

- Henderson, T. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager.

- Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1867.

- Vueba, M. L., et al. (2016). Polymorphism by FT-IR and Raman Spectroscopies.

- García-Barriuso, S., et al. (2000). Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone. Revista de la Sociedad Química de México, 44(2), 144-147.

- Namatame, Y., & Sato, H. (2013). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. Rigaku Journal, 29(3), 8-15.

- Mettler-Toledo. (2017). The characterisation of polymorphs by thermal analysis. European Pharmaceutical Review.

- AZoM. (2014).

- Wang, C., et al. (2003). Synthesis and crystal structure of 2-benzoyl pyridine thiosemicarbazato palladium(II) chloride.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Bruker. (2025). Polymer Science A to Z: Getting Answers from FTIR and Raman Spectroscopy Analyses. Bruker.

- PubChem. (n.d.). 2-Benzoylpyridine.

- Mettler-Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Mettler-Toledo.

- Warren, M. R., et al. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Cell Reports Physical Science, 1(5), 100050.

- Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical.

- PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.

- Excillum. (n.d.). Small molecule crystallography. Excillum.

- Sawatdee, S., et al. (2015). Emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis, 2(4), 214-226.

- de Paula, F. S., et al. (2024). Identification and quantification techniques of polymorphic forms - A review. Journal of Pharmaceutical and Biomedical Analysis, 243, 116038.

- Hulme, A. T., et al. (2012). Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape. Molecular Pharmaceutics, 9(7), 1977-1991.

- de Oliveira, M. A. L., et al. (2021). Quantifying API polymorphs in formulations using X-ray powder diffraction and multivariate standard addition method combined with net analyte signal analysis.

- Szłyk, E., et al. (2002). 2-acyl derivatives or pyridine: 2-acetylpyridine (2apy) and 2-benzoylpyridine (2bz′py).

- van de Streek, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1883-1896.

- de Oliveira, A. B., et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Molecules, 26(16), 4983.

- Sahoo, J., et al. (2017). Synthon Polymorphism and π–π Stacking in N -Phenyl-2-hydroxynicotinanilides. Crystal Growth & Design, 17(10), 5498-5508.

- precisionFDA. (n.d.). (4-FLUOROPHENYL)-4-PYRIDINYLMETHANONE. precisionFDA.

- Koch, A., et al. (2025). 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine.

- PubChem. (n.d.). (4-Fluorophenyl)(pyridin-4-yl)methanone.

- Molbank. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(3), M1444.

- Chaudhary, S., et al. (2023). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Symmetry, 15(7), 1412.

- PubChemLite. (n.d.). (4-fluorophenyl)(pyridin-4-yl)methanone (C12H8FNO). PubChemLite.

- Ferguson, G., et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.

- ChemScene. (n.d.). 1090444-22-6 | (4-Hydroxypiperidin-1-yl)(pyridin-2-yl)methanone. ChemScene.

- BLDpharm. (n.d.). 1090444-22-6|(4-Hydroxypiperidin-1-yl)(pyridin-2-yl)methanone. BLDpharm.

- PubChem. (n.d.). 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine.

Sources

- 1. particle.dk [particle.dk]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. mt.com [mt.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Fluorobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(4-Fluorobenzoyl)pyridine, a fluorinated benzoylpyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from structurally related compounds, including pyridine, benzoylpyridines, and fluorinated aromatics, to project its physicochemical behavior. Furthermore, this document furnishes detailed, field-proven experimental protocols for determining the solubility and stability of this compound, enabling researchers to generate the necessary data for their specific applications. The content is structured to provide not just procedural steps but also the scientific rationale behind experimental choices, ensuring a thorough understanding of the principles at play.

Introduction: Physicochemical Context of this compound

This compound belongs to the benzoylpyridine class of compounds, which are recognized for their diverse biological activities. The incorporation of a fluorine atom on the benzoyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1] The pyridine ring itself is a prevalent scaffold in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and its influence on molecular basicity and reactivity.[1]

Structural Features and Their Implications

The structure of this compound, featuring a pyridine ring linked to a 4-fluorobenzoyl group, suggests a molecule with moderate polarity. The electronegative fluorine and nitrogen atoms, along with the carbonyl group, can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. These features are expected to govern its solubility in various solvents. The presence of the aromatic rings and the strong carbon-fluorine bond are anticipated to contribute to its overall stability, although the pyridine moiety can be susceptible to certain degradation pathways.

Projected Solubility Profile

Solubility in Organic Solvents

Based on its structure, this compound is expected to exhibit good solubility in a range of polar aprotic and protic organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The carbonyl group and the pyridine nitrogen can interact favorably with the dipoles of these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The molecule can act as a hydrogen bond acceptor with the hydroxyl groups of these solvents. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the molecule. |

Aqueous Solubility

The aqueous solubility of this compound is expected to be low to moderate and highly dependent on the pH of the solution. The pyridine nitrogen has a pKa of approximately 5.2, meaning it will be protonated in acidic conditions, forming a more soluble pyridinium salt.[2]

Anticipated Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and application. Potential degradation pathways include hydrolysis, photodecomposition, and thermal degradation.

pH-Dependent Stability (Hydrolysis)

The ketone linkage in this compound is generally stable. However, under strongly acidic or basic conditions, hydrolysis could potentially occur, although likely requiring harsh conditions. The pyridine ring itself is relatively stable to pH changes in the absence of other reactive species.[3] A reversible intramolecular cyclization between a pyridine and an aldehyde has been observed to be pH-dependent, suggesting that pH can influence the conformation and reactivity of such compounds.[4]

Photostability

Many aromatic and heterocyclic compounds are susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation products.[5] The presence of the benzoylpyridine scaffold suggests that this compound may exhibit some degree of photosensitivity. Photostability testing is crucial to determine appropriate handling and storage conditions.

Thermal Stability

Organic molecules can undergo thermal degradation at elevated temperatures. The specific decomposition profile of this compound would need to be determined experimentally, for instance, through thermogravimetric analysis (TGA). Studies on related poly(vinylpyridine)s have shown that the degradation mechanism is influenced by the structure of the polymer.[6][7]

Oxidative Stability

Oxidative degradation can be a concern for many organic compounds. The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[8][9] The presence of a fluorine atom can sometimes influence the susceptibility to oxidative metabolism.[1]

Experimental Protocols for Characterization

To provide definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Determination of Quantitative Solubility

A robust method for determining solubility is the gravimetric method, which involves the preparation of a saturated solution and the quantification of the dissolved solute.

Protocol 4.1.1: Gravimetric Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the suspension to settle.

-

Filter the supernatant through a 0.45 µm filter to remove all undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Transfer a precise volume of the clear, saturated solution to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Dry the container with the residue to a constant weight.

-

-

Calculation:

-

The solubility is calculated as the mass of the residue divided by the volume of the solution taken.

-

Diagram 4.1.2: Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

Stability Assessment Protocols

A comprehensive stability study should evaluate the impact of pH, light, and temperature.

Protocol 4.2.1: pH-Dependent Stability Study

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Prepare solutions of this compound of a known concentration in each buffer.

-

Incubation: Store the solutions at a constant temperature in the dark.

-

Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze the concentration of the parent compound using a stability-indicating HPLC method.

-

Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Protocol 4.2.2: Photostability Study (ICH Q1B Guideline) [10][11]

-

Sample Preparation:

-

Expose a sample of the solid drug substance to the light source.

-

Prepare a solution of the drug substance in a suitable solvent and expose it to the light source.

-

Prepare control samples (wrapped in aluminum foil) for both solid and solution studies.

-

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After exposure, compare the physical properties (e.g., appearance, clarity of solution) and assay of the exposed samples to the control samples using a stability-indicating HPLC method.

Diagram 4.2.3: Logical Flow for Stability Testing

Caption: Logical workflow for comprehensive stability testing.

Conclusion

This technical guide has provided a detailed projection of the solubility and stability of this compound based on fundamental chemical principles and data from analogous structures. While specific experimental data remains to be generated, the provided protocols offer a robust framework for researchers to characterize this compound thoroughly. The insights and methodologies presented herein are intended to empower scientists in drug discovery and development to make informed decisions regarding the handling, formulation, and application of this and other novel chemical entities.

References

-

Alneyadi, S. S., et al. (2015). Synthesis and anti-proliferative activity of pyridine O-galactosides and 4-fluorobenzoyl analogues. ResearchGate. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine. Retrieved from [Link]

-

Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Retrieved from [Link]

-

Siddiqi, Z., et al. (2024). Oxidative Dearomatization of Pyridines. PubMed. Retrieved from [Link]

-

Siddiqi, Z., et al. (2024). Oxidative Dearomatization of Pyridines. PMC. Retrieved from [Link]

-

ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

-

Zhang, X., et al. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. PubMed. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Regioselective synthesis of 4-functionalized pyridines. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Study of Thermal Degradation Process of 2,4-Dihydroxyacetophenone-Guanidine- Formaldehyde Copolymer. Retrieved from [Link]

-

ResearchGate. (n.d.). oxidative degradation of co2 absorbing aqueous amine solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyridinium salts: from synthesis to reactivity and applications. Retrieved from [Link]

-

Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. Retrieved from [Link]

-

Royal Society of Chemistry. (1960). Photochromotropic behaviour of 2-(2′,4′-dinitrobenzyl)-pyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

-

ResearchGate. (n.d.). (PDF) The Stability of Pyridine Nucleotides. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and thermodynamics of probenecid-4,4′-azopyridine cocrystal in pure and binary solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation of poly(vinylpyridine)s. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation of poly(2-vinylpyridine) copolymers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Preparation and stability of 4-fluoropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Steps in uncovering the key enzyme in the degradation of the pyridine ring in the Arthrobacter nicotinovorans. Retrieved from [Link]

Sources

- 1. This compound | 169955-75-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxidative Dearomatization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

A Technical Guide to Quantum Chemical Calculations for 2-(4-Fluorobenzoyl)pyridine: A DFT Approach

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-(4-Fluorobenzoyl)pyridine, a molecule of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings of Density Functional Theory (DFT), detailing a robust, step-by-step protocol for geometry optimization, vibrational analysis, and the exploration of key electronic properties. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind computational choices and ensuring a self-validating, reproducible workflow. By elucidating molecular structure, reactivity, and intermolecular interaction sites, this guide empowers researchers to leverage computational chemistry for rational molecular design and analysis.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₂H₈FNO, is a heterocyclic ketone.[1][2] Its structure comprises a pyridine ring linked to a 4-fluorobenzoyl group. The pyridine moiety is a common scaffold in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its specific electronic properties.[3][4][5] The fluorobenzoyl group introduces a site for potential π-π stacking interactions and the highly electronegative fluorine atom can significantly modulate the molecule's electronic distribution, metabolic stability, and binding affinity.